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Compound of Interest

Compound Name: Dihydrogenistein

Cat. No.: B190386

For researchers, scientists, and professionals in drug development, the purity and well-
characterized identity of a reference standard are paramount for accurate and reproducible
results. This guide provides a comparative overview of dihydrogenistein standards, focusing
on critical analytical data for its purity and identity confirmation.

Dihydrogenistein (4',5,7-Trihydroxyisoflavanone) is a key isoflavone and a metabolite of
genistein, frequently studied for its potential biological activities. The reliability of research
findings heavily depends on the quality of the reference standards used. This guide outlines the
essential analytical techniques and presents data to aid in the selection and verification of
dihydrogenistein standards.

Physicochemical Properties of Dihydrogenistein

A foundational aspect of identity confirmation is the verification of basic physicochemical
properties.

Property Value Source
Molecular Formula C15H120s5 PubChem[1][2]
Molecular Weight 272.25 g/mol PubChem[1][2]
Appearance White to yellow solid Sigma-Aldrich[3]
CAS Number 21554-71-2 PubChem[1][2]
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Purity Assessment of Dihydrogenistein Standards

The purity of a reference standard is a critical parameter that directly impacts the accuracy of
quantitative analyses. High-Performance Liquid Chromatography (HPLC) is the most common
technique for assessing the purity of isoflavone standards.

A commercially available dihydrogenistein standard from Sigma-Aldrich specifies a purity of
>95% as determined by HPLC.[3] While a specific Certificate of Analysis (CoA) with the exact
purity of a particular lot is essential for rigorous quality control, this baseline provides a
benchmark for comparison.

Alternative Standards:

For broader isoflavone research, certified reference materials (CRMs) for related compounds
like genistein and daidzein are available from organizations such as the National Institute of
Standards and Technology (NIST).[4][5] These CRMs, with certified purities often exceeding
99%, can serve as valuable comparators for analytical method validation and system suitability
checks when analyzing isoflavone mixtures.[1][3][6]

Identity Confirmation: A Multi-Technique Approach

Confirming the identity of a dihydrogenistein standard requires a combination of analytical
techniques that provide orthogonal information about its chemical structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both purity assessment and identity confirmation through
its characteristic retention time. The retention time is highly dependent on the specific analytical
conditions.

Experimental Protocol: HPLC Analysis of Dihydrogenistein
¢ Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

e Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 um particle size) is
commonly used for isoflavone analysis.[7]
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» Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1%
formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol) is typical. The
gradient program should be optimized to achieve good separation from potential impurities.

e Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[7]

o Detection: UV detection at a wavelength of approximately 280 nm is suitable for
dihydrogenistein.

o Sample Preparation: The dihydrogenistein standard should be accurately weighed and
dissolved in a suitable solvent, such as methanol or the initial mobile phase composition, to a
known concentration.

Data Comparison:

. HPLC Conditions Expected Retention
Standard Reported Purity

(Typical) Time
C18 column, ) )
] o ) ] o Varies with exact
Dihydrogenistein >95% (Sigma-Aldrich)  Water/Acetonitrile -
_ conditions
gradient
C18 column, ] ]
o o Varies with exact
Genistein CRM 99.3 + 0.5% Water/Acetonitrile B
) conditions
gradient
Not specified for C18 column, ] ]
o ] o o Varies with exact
Daidzein CRM dihydrogenistein Water/Acetonitrile N
) ) conditions
analysis gradient

Note: Retention times are highly method-dependent and should be determined experimentally
under specific laboratory conditions. The values for genistein and daidzein are provided for
methodological comparison.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a powerful combination of chromatographic separation and mass analysis,
offering high specificity for identity confirmation and structure elucidation through fragmentation
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patterns.
Experimental Protocol: LC-MS/MS Analysis of Dihydrogenistein
e LC Conditions: Similar to the HPLC protocol described above.

o Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF,
Orbitrap) can be used.

« lonization: Electrospray ionization (ESI) in negative ion mode is often effective for phenolic
compounds like dihydrogenistein.

o Data Acquisition: Full scan mode is used to determine the mass-to-charge ratio (m/z) of the
molecular ion. Product ion scan (MS/MS) mode is used to generate a fragmentation pattern
by inducing collision-induced dissociation (CID) of the precursor ion.

Expected Mass Spectrometry Data:

Parameter Expected Value for Dihydrogenistein

Precursor lon [M-H]~ m/z 271.06

To be determined experimentally. Characteristic
Key Fragment lons losses would involve parts of the chromanone
and hydroxyphenyl rings.

Note: The fragmentation pattern is unique to the molecule's structure and provides a high
degree of confidence in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the
connectivity of atoms and their chemical environment. Both *H and 3C NMR are essential for
unambiguous structure confirmation.

Experimental Protocol: NMR Analysis of Dihydrogenistein

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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e Solvent: A deuterated solvent in which the compound is soluble, such as deuterated
methanol (CD3OD) or dimethyl sulfoxide (DMSO-de).

o Experiments: Standard *H and 3C NMR spectra should be acquired. For more detailed
structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be
performed.

Reference NMR Data (Predicted/Typical):

Chemical Shift () Range Multiplicity & Coupling

Nucleus
(ppm) Constants (J)

Aromatic protons, methylene - o
Specific splitting patterns and
protons, and hydroxyl protons ) )
1H NMR ] O coupling constants will depend
will have characteristic
) ) on the molecular structure.
chemical shifts.

Carbonyl carbon, aromatic
5C NMR carbons, and aliphatic carbons
will appear in distinct regions

of the spectrum.

Note: Specific chemical shifts and coupling constants should be compared against a verified
reference spectrum or literature data for definitive identification.

Experimental Workflows and Data Relationships

The following diagrams illustrate the logical flow of experiments for purity and identity
confirmation of dihydrogenistein standards.

Sample Preparation HPLC Analysis Data Analysis

Dihydrogenistein Standard |—>| Dissolve in appropriate solvent |—> Inject into HPLC system |—>| Obtain Chromatogram |—>

Integrate Peak Area |—>| Calculate Purity (%)
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Figure 1. Workflow for Purity Assessment of Dihydrogenistein Standard by HPLC.

Dihydrogenistein Standard

HPLC LC-MS/MS NMR ('H, 3C)
Characteristic Retention Time Accurate Mass & Fragmentation Pattern Chemical Shifts & Coupling Constants

Click to download full resolution via product page

Figure 2. Multi-technique workflow for the identity confirmation of a dihydrogenistein standard.

Conclusion

The confirmation of purity and identity of dihydrogenistein standards is a critical step in
ensuring the validity of research outcomes. A comprehensive approach utilizing HPLC for purity
assessment, and a combination of HPLC, LC-MS, and NMR for identity confirmation is
recommended. Researchers should always request a lot-specific Certificate of Analysis from
the supplier to obtain precise purity data and information on the analytical methods used. When
available, comparison with certified reference materials for related isoflavones can provide an
additional layer of confidence in the analytical results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190386#purity-and-identity-confirmation-of-
dihydrogenistein-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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